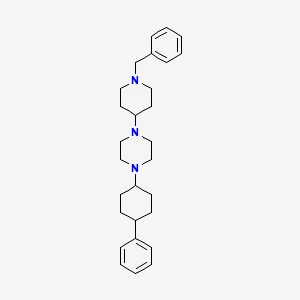
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine, also known as PPCP, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. The molecule has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine exerts its effects by binding to the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system and other tissues. The sigma-1 receptor is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and protein synthesis. 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine binds to the receptor with high affinity, leading to the modulation of various cellular processes, including the inhibition of apoptosis, the promotion of cell survival, and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of apoptosis, and the promotion of cell survival. In addition, 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its neuroprotective effects, and its potential therapeutic applications in various fields of medicine. However, there are also some limitations to its use, including its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine, including further studies to elucidate its mechanism of action, its potential therapeutic applications in various fields of medicine, and its potential side effects. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine, which may facilitate its use in lab experiments and clinical trials. Overall, the study of 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has the potential to lead to the development of new and innovative therapies for a range of diseases and conditions.
Métodos De Síntesis
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine and benzyl chloride, followed by the reaction of the resulting product with 4-phenylcyclohexanone. The final product is purified through recrystallization to obtain 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine in its pure form.
Aplicaciones Científicas De Investigación
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Studies have shown that 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. Additionally, 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has shown promising results in the field of oncology, with studies indicating that it has antitumor properties.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3/c1-3-7-24(8-4-1)23-29-17-15-28(16-18-29)31-21-19-30(20-22-31)27-13-11-26(12-14-27)25-9-5-2-6-10-25/h1-10,26-28H,11-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGRMEFQLNUBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B5105734.png)

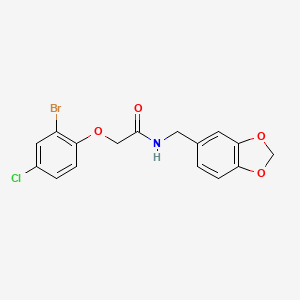
![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
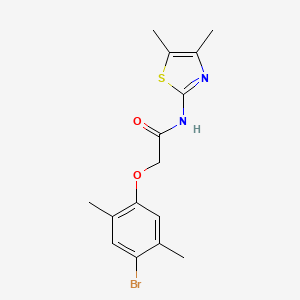
![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)

![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
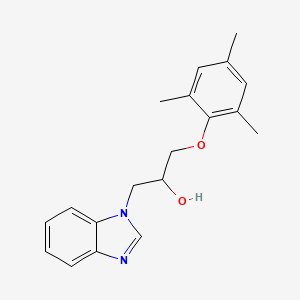
![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
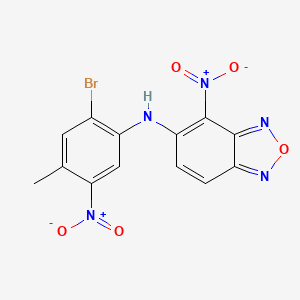
![1-(4-nitrophenyl)-4-[(undecafluorocyclohexyl)carbonyl]piperazine](/img/structure/B5105806.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5105813.png)